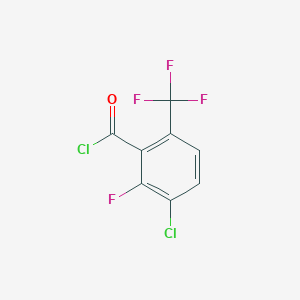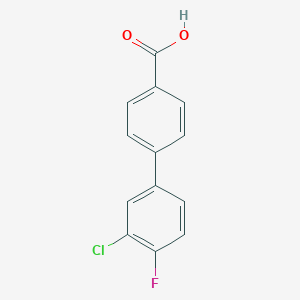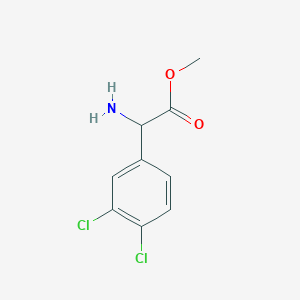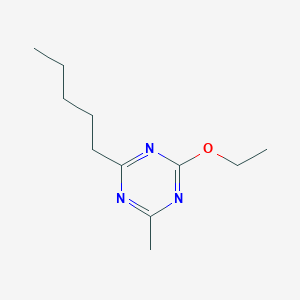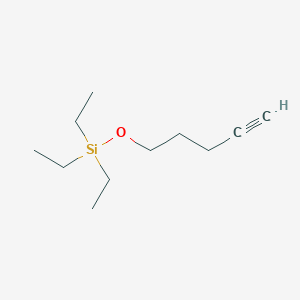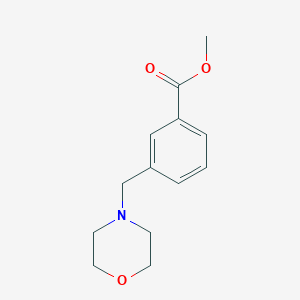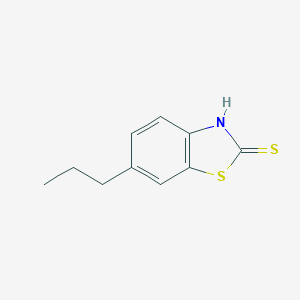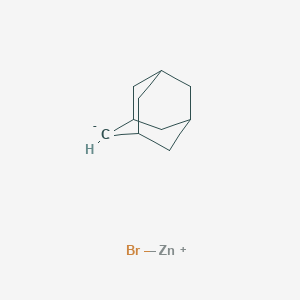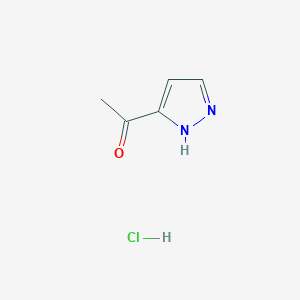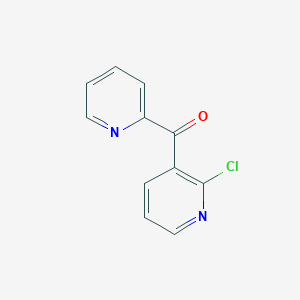
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol, also known as AMIOX, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. The compound has a unique structure that makes it a promising candidate for research in the fields of biochemistry, pharmacology, and physiology. In
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of complex carbohydrates. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to inhibit the activity of various kinases, which are enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be toxic at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. One area of research is the development of new synthesis methods for the compound that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential therapeutic uses for the compound. Additionally, the mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, and further research is needed to elucidate the molecular targets of the compound. Overall, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is a promising compound for use in various scientific research applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with diacetone-D-glucose, followed by the addition of ammonium acetate and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. The purity of the compound can be further enhanced by recrystallization.
Applications De Recherche Scientifique
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
187867-56-7 |
|---|---|
Formule moléculaire |
C9H15N3O3 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2-(aminomethyl)-5-(4-methyl-1H-imidazol-5-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H15N3O3/c1-4-6(12-3-11-4)9-8(14)7(13)5(2-10)15-9/h3,5,7-9,13-14H,2,10H2,1H3,(H,11,12)/t5-,7-,8-,9+/m1/s1 |
Clé InChI |
KCRVLBMMRXQTDE-YYNOVJQHSA-N |
SMILES isomérique |
CC1=C(N=CN1)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
SMILES |
CC1=C(NC=N1)C2C(C(C(O2)CN)O)O |
SMILES canonique |
CC1=C(N=CN1)C2C(C(C(O2)CN)O)O |
Synonymes |
D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



